molecular formula C16H20N2O3S B12127224 4-amino-N-[(3-propoxyphenyl)methyl]benzene-1-sulfonamide

4-amino-N-[(3-propoxyphenyl)methyl]benzene-1-sulfonamide

Cat. No.: B12127224
M. Wt: 320.4 g/mol
InChI Key: NAAJEWBNMPJMST-UHFFFAOYSA-N
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Description

4-amino-N-[(3-propoxyphenyl)methyl]benzene-1-sulfonamide is a sulfonamide derivative. Sulfonamides are a class of compounds that contain the sulfonamide functional group, which is characterized by a sulfonyl group connected to an amine group. These compounds have been extensively studied due to their various biological activities and applications in different fields of chemistry and medicine .

Preparation Methods

The synthesis of 4-amino-N-[(3-propoxyphenyl)methyl]benzene-1-sulfonamide typically involves the reaction of sulfonyl chlorides with an amine. The general reaction can be represented as follows: [ \text{RSO}_2\text{Cl} + \text{R’}_2\text{NH} \rightarrow \text{RSO}_2\text{NR’}_2 + \text{HCl} ] A base such as pyridine is typically added to absorb the HCl that is generated . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-amino-N-[(3-propoxyphenyl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-amino-N-[(3-propoxyphenyl)methyl]benzene-1-sulfonamide has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-amino-N-[(3-propoxyphenyl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. For example, sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria. By inhibiting this enzyme, sulfonamides prevent the production of folic acid, thereby inhibiting bacterial growth and replication .

Comparison with Similar Compounds

4-amino-N-[(3-propoxyphenyl)methyl]benzene-1-sulfonamide can be compared with other sulfonamide derivatives, such as:

    Sulfamethazine: 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzene sulphonamide

    Sulfadiazine: 4-amino-N-(pyrimidin-2-yl)benzene-1-sulphonamide

These compounds share similar structural features but differ in their specific substituents, which can influence their biological activities and applications .

Properties

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4 g/mol

IUPAC Name

4-amino-N-[(3-propoxyphenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C16H20N2O3S/c1-2-10-21-15-5-3-4-13(11-15)12-18-22(19,20)16-8-6-14(17)7-9-16/h3-9,11,18H,2,10,12,17H2,1H3

InChI Key

NAAJEWBNMPJMST-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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